2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

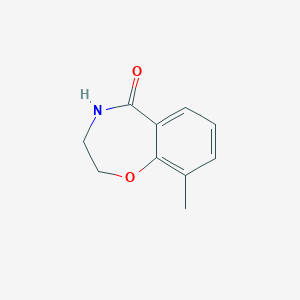

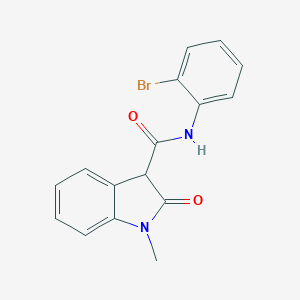

“2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C16H14N2OS . It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid . Benzamide appears as a white solid in powdered form and as colourless crystals in crystalline form .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper(I) catalyzed azide-alkyne cycloaddition reaction .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as FTIR, 1H, 13C-NMR, and HRMS . These techniques help to examine the structure of the synthesized derivatives .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed using various techniques. For instance, the reaction of 2-aminothiophenol with aldehydes in air/DMSO oxidant system provides 2-aroylbenzothiazoles .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume can be determined .Wissenschaftliche Forschungsanwendungen

Chemistry and Properties

2-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide falls into the category of compounds that include 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole). A review up to 2008 summarized the preparation, properties, and complex compounds formation involving these ligands. It highlights the spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities, suggesting areas for potential research interest and investigation in unknown analogues (Boča, Jameson, & Linert, 2011).

Therapeutic Potential

Benzothiazole, the core structure in this compound, is known for its broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. It is a key pharmacophore in the development of antitumor agents. Its structural simplicity and synthetic accessibility make it a focal point for medicinal chemists in drug development, especially for cancer treatment. This review focuses on the therapeutic potentials of benzothiazole derivatives patented between 2010 and 2014, highlighting their importance in drug discovery and the need for further investigation into their clinical applications (Kamal, Hussaini, & Malik, 2015).

Synthesis Applications

The practical synthesis of 5,5′-Methylene-bis(benzotriazole), a compound related to benzothiazoles, underlines the importance of benzothiazole derivatives as intermediates in creating metal passivators and light-sensitive materials. This highlights the utility of benzothiazole derivatives in not only medicinal but also industrial applications, showcasing the versatility and significance of these compounds in various fields (Gu, Yu, Zhang, & Xu, 2009).

Biological Activities

Benzothiazoles and their derivatives exhibit a wide range of biological activities, making them vital in medicinal chemistry. They have been explored for their antiviral, antimicrobial, anti-inflammatory, and other therapeutic effects. This review focuses on benzothiazoles' antimicrobial and antiviral potential, particularly emphasizing their action against multi-drug resistant pathogens and their potential in developing new therapeutic agents (Elamin, Abd Elaziz, & Abdallah, 2020).

Wirkmechanismus

Target of Action

The primary target of 2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential target for anti-tubercular compounds .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to downstream effects such as compromised cell wall integrity and potentially, cell death .

Result of Action

The inhibition of DprE1 by this compound leads to a disruption in the synthesis of arabinogalactan . This can compromise the integrity of the mycobacterial cell wall, potentially leading to cell death . The compound has shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Eigenschaften

IUPAC Name |

2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-6-3-4-8-12(10)15(19)18-16-17-14-11(2)7-5-9-13(14)20-16/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZCQZYCJRMENA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-2-(4-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B502737.png)

![2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazol-7-yl methyl sulfone](/img/structure/B502739.png)

![2-amino-N-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}benzamide](/img/structure/B502742.png)

![2-{2-[(4-Chlorobenzyl)amino]-2-oxoethoxy}-5-methoxybenzoic acid](/img/structure/B502744.png)

![1-(3-Fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B502746.png)

![6-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl][1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B502750.png)

![Methyl 4-hydroxy-5-[(2-methoxyanilino)carbonyl]-2-thiophenecarboxylate](/img/structure/B502754.png)